

In Vivo Efficacy of Echinatine N-oxide and Its Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *Echinatine N-oxide*

Cat. No.: *B1223185*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available in vivo efficacy data for **Echinatine N-oxide** and its structural analogs, primarily focusing on their potential antitumor activities. Due to a lack of direct comparative studies, this guide synthesizes findings from individual research on these compounds to offer an indirect comparison.

Introduction to Echinatine N-oxide and its Analogs

Echinatine N-oxide is a pyrrolizidine alkaloid, a class of natural compounds found in various plant species. Its analogs, including Indicine N-oxide, Rinderine N-oxide, and Lycopsamine N-oxide, share a common pyrrolizidine core structure. These N-oxide forms are generally considered to be less toxic prodrugs that can be metabolized in vivo to their corresponding tertiary amine alkaloids, which then exert biological effects. The primary therapeutic area where these compounds have been investigated is oncology.

Comparative In Vivo Efficacy

The following table summarizes the available in vivo efficacy data for **Echinatine N-oxide** and its key analogs. It is important to note that the data is not from head-to-head comparative studies, and experimental conditions may vary between studies.

Compound	Therapeutic Area	Animal Model	Efficacy Results	Key Findings
Echinatine (parent compound of Echinatine N-oxide)	Bladder Cancer	Subcutaneous xenograft tumor model in nude mice	Significant reduction in tumor volume compared to control.[1]	Inhibited tumor growth and metastasis.[1]
Indicine N-oxide	Leukemia	Murine P388 leukemia model	Demonstrated antitumor activity. [2]	Efficacy is route and schedule-dependent.[2] Myelosuppression is a dose-limiting toxicity. [2]
Various Cancers	Human Clinical Trials (Phase I/II)	Partial responses observed in mucoepidermoid carcinoma, adenocarcinoma of the colon, and refractory leukemia.[2][3]		
Lycopsamine N-oxide	N/A (Toxicology)	N/A (Primarily toxicity studies)	No therapeutic efficacy reported. Associated with hepatotoxicity.[4]	
Rinderine N-oxide	N/A	No in vivo efficacy data found	N/A	N/A

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Echinatin In Vivo Antitumor Study (Bladder Cancer Xenograft Model)[1]

- Animal Model: Nude mice.
- Cell Line: Human bladder cancer cells.
- Procedure:
 - Human bladder cancer cells were injected subcutaneously into the flanks of nude mice.
 - Once tumors reached a palpable size, mice were randomly assigned to a control group or a treatment group.
 - The treatment group received daily intraperitoneal injections of Echinatin.
 - The control group received a vehicle control.
 - Tumor volume and body weight were measured regularly.
 - At the end of the study, tumors were excised, weighed, and subjected to histopathological and immunohistochemical analysis for markers of proliferation (PCNA), apoptosis (Bcl-2), and signaling pathways (p-p38, p-GSK3 β , β -catenin, snail).

Indicine N-oxide In Vivo Antitumor Study (Murine P388 Leukemia Model)[2]

- Animal Model: Mice.
- Tumor Model: P388 leukemia.
- Procedure:
 - Mice were inoculated with P388 leukemia cells.
 - Treatment with Indicine N-oxide was initiated, with variations in dosing schedule and route of administration (e.g., intraperitoneal).

- The primary endpoint was an increase in the lifespan of treated mice compared to an untreated control group.
- Toxicity, particularly myelosuppression, was also monitored.

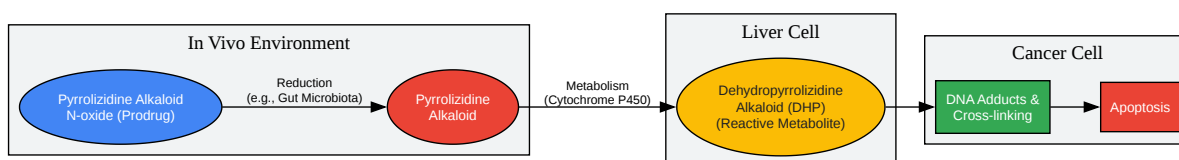
Signaling Pathways and Mechanism of Action

The primary mechanism of action for the antitumor effects of pyrrolizidine alkaloid N-oxides is believed to be their conversion to reactive metabolites that cause DNA damage and interfere with cell division.

Pyrrolizidine alkaloid N-oxides (PA-N-oxides) are considered prodrugs. In vivo, they are reduced to their corresponding pyrrolizidine alkaloids (PAs), primarily by the gut microbiota and to a lesser extent in the liver[5]. These PAs are then metabolized by cytochrome P450 enzymes in the liver to highly reactive pyrrolic intermediates, also known as dehydropyrrolizidine alkaloids (DHPs)[6]. These DHPs are electrophilic and can alkylate cellular macromolecules, including DNA and proteins[7]. This alkylation leads to the formation of DNA adducts, DNA cross-linking, and chromosomal damage, ultimately inducing cytotoxicity and apoptosis in rapidly dividing cells like cancer cells[2][8].

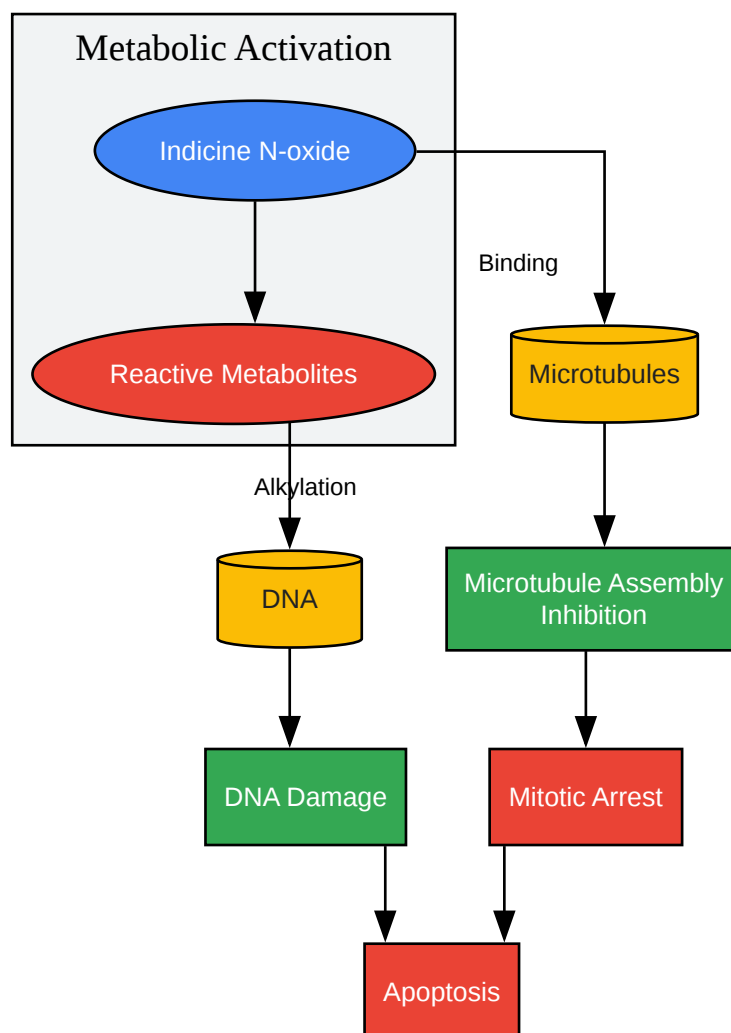
Indicine N-oxide's mechanism has been further elucidated to involve the inhibition of microtubule assembly, leading to mitotic arrest[9]. This dual mechanism of DNA damage and disruption of microtubule dynamics contributes to its antitumor efficacy.

For Echinatin (the parent compound of **Echinatine N-oxide**), its antitumor activity in bladder cancer has been shown to be mediated through the activation of the p38 signaling pathway and inactivation of the Wnt/ β -catenin signaling pathway[1].



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Figure 1. General metabolic activation pathway of pyrrolizidine alkaloid N-oxides.



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